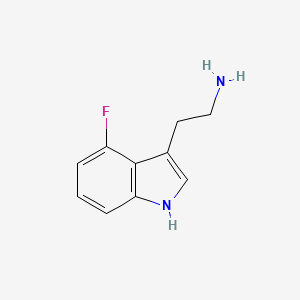

2-(4-Fluor-1H-indol-3-yl)ethanamin

Übersicht

Beschreibung

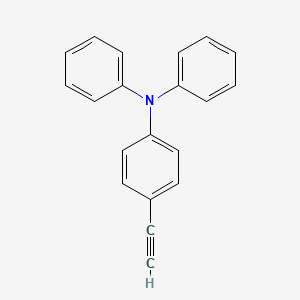

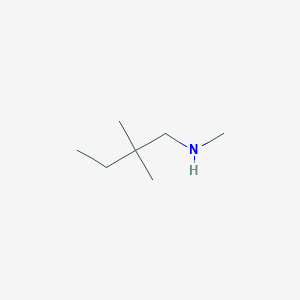

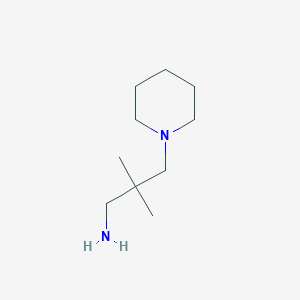

2-(4-Fluoro-1H-indol-3-yl)ethanamine is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a fluorine atom at the 4-position of the indole ring, which can influence its chemical properties and biological activities.

Wissenschaftliche Forschungsanwendungen

2-(4-Fluoro-1H-indol-3-yl)ethanamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for developing new therapeutic agents .

Mode of Action

Indole derivatives are known to interact with their targets in a way that can lead to a variety of biological activities . These activities can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

It is known that indole derivatives can affect a wide range of biological pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can lead to a variety of therapeutic possibilities .

Result of Action

Given the broad range of biological activities associated with indole derivatives, the effects can be diverse depending on the specific targets and pathways involved .

Biochemische Analyse

Biochemical Properties

2-(4-Fluoro-1H-indol-3-yl)ethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. The interaction with MAO can influence the levels of neurotransmitters in the brain, potentially affecting mood and behavior . Additionally, 2-(4-Fluoro-1H-indol-3-yl)ethanamine may bind to serotonin receptors, modulating their activity and impacting serotonin signaling pathways .

Cellular Effects

The effects of 2-(4-Fluoro-1H-indol-3-yl)ethanamine on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the cAMP signaling pathway, which plays a crucial role in regulating cellular responses to hormones and other extracellular signals . Furthermore, 2-(4-Fluoro-1H-indol-3-yl)ethanamine can modulate the expression of genes involved in neurotransmitter synthesis and degradation, thereby influencing neuronal activity and function .

Molecular Mechanism

At the molecular level, 2-(4-Fluoro-1H-indol-3-yl)ethanamine exerts its effects through various mechanisms. It binds to specific biomolecules, such as serotonin receptors, and modulates their activity. This binding can lead to either inhibition or activation of the receptors, depending on the context . Additionally, 2-(4-Fluoro-1H-indol-3-yl)ethanamine may inhibit the activity of monoamine oxidase, thereby increasing the levels of monoamines in the brain . These interactions can result in changes in gene expression, particularly those genes involved in neurotransmitter pathways .

Temporal Effects in Laboratory Settings

The temporal effects of 2-(4-Fluoro-1H-indol-3-yl)ethanamine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 2-(4-Fluoro-1H-indol-3-yl)ethanamine can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-(4-Fluoro-1H-indol-3-yl)ethanamine vary with different dosages in animal models. At low doses, the compound may enhance neurotransmitter activity and improve cognitive function. At higher doses, it can lead to toxic effects, including neurotoxicity and behavioral changes . Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without adverse outcomes .

Metabolic Pathways

2-(4-Fluoro-1H-indol-3-yl)ethanamine is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase and cytochrome P450, which are responsible for its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of various metabolites, influencing overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of 2-(4-Fluoro-1H-indol-3-yl)ethanamine within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by serotonin transporters, which facilitate its uptake into neurons . Once inside the cells, 2-(4-Fluoro-1H-indol-3-yl)ethanamine can accumulate in specific tissues, such as the brain, where it exerts its effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-fluoro-1H-indol-3-yl)ethanamine typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 4-fluoroindole.

Alkylation: The 4-fluoroindole undergoes alkylation with ethylene oxide or a similar reagent to introduce the ethanamine side chain.

Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include:

Catalysis: Using catalysts to enhance reaction rates.

Temperature Control: Maintaining specific temperatures to ensure optimal reaction conditions.

Continuous Flow Reactors: Employing continuous flow reactors for efficient large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(4-Fluoro-1H-indol-3-yl)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

Substitution Reagents: Halogenating agents or nucleophiles for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while substitution reactions can produce various substituted indoles.

Vergleich Mit ähnlichen Verbindungen

- 2-(5-fluoro-1H-indol-3-yl)ethanamine

- 2-(4-fluoro-2,7-dimethyl-1H-indol-3-yl)ethanamine

- N-ethyl-2-(5-fluoro-1H-indol-3-yl)ethanamine

Comparison:

- Fluorine Position: The position of the fluorine atom can significantly influence the compound’s chemical properties and biological activities.

- Substituents: Additional substituents on the indole ring can alter the compound’s reactivity and potential applications.

- Binding Affinity: Variations in the structure can affect the binding affinity to molecular targets, impacting the compound’s effectiveness in different applications.

Eigenschaften

IUPAC Name |

2-(4-fluoro-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2/c11-8-2-1-3-9-10(8)7(4-5-12)6-13-9/h1-3,6,13H,4-5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTNVDKAISCZLHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=CN2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90610117 | |

| Record name | 2-(4-Fluoro-1H-indol-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

467452-26-2 | |

| Record name | 4-Fluoro-1H-indole-3-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=467452-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Fluoro-1H-indol-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(propan-2-yl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B1369681.png)

![1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1369701.png)